NeoSTX
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64296-20-4 |
|---|---|
Molecular Formula |
C10H17N7O5 |
Molecular Weight |
315.29 g/mol |
IUPAC Name |
[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate |
InChI |
InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1 |
InChI Key |
PPEKGEBBBBNZKS-HGRQIUPRSA-N |
SMILES |
C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N |
Isomeric SMILES |
C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)O |
Canonical SMILES |
C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O |
Other CAS No. |
64296-20-4 |
Synonyms |
Neosaxitoxin; NeoSTX |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neosaxitoxin is complex due to its intricate molecular structureThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of neosaxitoxin is primarily achieved through the extraction from natural sources, such as marine dinoflagellates and freshwater cyanobacteria. These organisms are cultured under controlled conditions to produce the toxin, which is then extracted and purified using techniques like liquid-liquid extraction and solid-phase extraction .
Chemical Reactions Analysis
Types of Reactions: Neosaxitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Neosaxitoxin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of paralytic shellfish toxins.
Biology: Neosaxitoxin is employed in studies of ion channel function and neurotoxicity, providing insights into the mechanisms of nerve impulse propagation.
Medicine: The compound has shown promise as a long-acting local anesthetic due to its ability to block voltage-gated sodium channels.
Mechanism of Action
Neosaxitoxin exerts its effects by reversibly inhibiting voltage-gated sodium channels at the neuronal level. This inhibition prevents the propagation of nerve impulses, leading to a blockade of neuronal conduction. The compound binds to the extracellular portion of the sodium channel, specifically the outer vestibule, without affecting other ion channels .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
NeoSTX vs. Saxitoxin (STX)
- Mechanistic divergence : The N1-OH group of this compound forms a hydrogen bond with Tyr-401 in NaV channels, enhancing binding stability .
- Toxin profiles in shellfish : this compound constitutes <5% of PSTs in Chinese and Angolan bivalves, whereas STX dominates .
This compound vs. Gonyautoxins (GTXs)
- Ecological impact : GTXs are more abundant in Alexandrium blooms but less toxic than this compound .
Pharmacological and Toxicological Profiles
Anti-Inflammatory Efficacy
- M1 macrophage inhibition: this compound (1 μM) reduces TNF-α protein by 60% and NO by 45% in LPS-stimulated RAW 264.7 cells, outperforming lidocaine .
- Mechanism: Blocks NaV 1.5/1.6 channels, preventing transcriptional activation of iNOS and IL-1β .
Toxicity in Animal Models
- Acute toxicity : Subcutaneous LD₅₀ in rats = 12.41 μg/kg; intraperitoneal LD₅₀ = 30.35 μg/kg .
- Chronic effects: 6 μg/kg dose: Transient weight loss, elevated bilirubin (total: 0.38 mg/dL vs. control 0.11 mg/dL), and reversible hepatotoxicity . 1–3 μg/kg doses: No significant hematological or histopathological changes .
Analytical Detection and Environmental Impact
Detection Methods
Ecological Distribution
Q & A
Q. What are validated assays for quantifying this compound and its analogs in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) is standard. For example, toxin ratios (this compound, dcSTX, STX) in organs like liver and skin can be tracked over time using molar percentage calculations, as demonstrated in Dichotomyctere fluviatilis studies. Ensure calibration with certified reference materials and include internal controls to account for matrix effects .
Q. How should researchers establish toxicity thresholds for this compound in preclinical models?
- Methodological Answer : Derive acute reference doses (ARfD) using the lowest no-observed-adverse-effect level (NOAEL) from animal studies. For this compound, a NOAEL of 87 µg/kg bw (gavage) with a 100x uncertainty factor yields an ARfD of 0.87 µg/kg bw. Validate thresholds using human poisoning event data where total STX equivalents (STXeq) are measured .
Advanced Research Questions
Q. How can contradictory data on this compound production under varying ionic conditions be resolved?
- Methodological Answer : Analyze environmental variables like water hardness (Ca²⁺, Mg²⁺) and carbonate levels. For instance, 5 mM CaCO₃ increased total toxin production 7.7-fold, while MgCO₃ reduced STX by 13-fold. Use multivariate regression to isolate ion-specific effects and replicate experiments under controlled chemostat conditions to minimize confounding factors .
Q. What mechanisms underlie this compound's anti-inflammatory effects in macrophages?
- Methodological Answer : this compound inhibits LPS-induced M1 polarization by suppressing TNF-α and iNOS mRNA expression. Experimental workflows should include RNA-seq to identify upstream transcriptional regulators (e.g., NF-κB) and ELISA to quantify protein levels. Compare results with tetrodotoxin (TTX) to differentiate voltage-gated sodium channel (VGSC)-dependent vs. independent pathways .
Q. How do temporal dynamics affect this compound metabolism and organ distribution?
- Methodological Answer : Track toxin ratios in organs over 72 hours using longitudinal sampling. For example, in Dichotomyctere fluviatilis, this compound decreased from 65% to 40% in the intestine within 72 hours, while STX increased from 5% to 30%. Use kinetic modeling (e.g., first-order decay equations) to estimate metabolic rates and compartmentalize distribution patterns .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to EC₅₀ calculations. For conflicting data, use Bayesian meta-analysis to pool results across studies, weighting for sample size and methodological rigor. Report confidence intervals and p-values adjusted for multiple comparisons .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise (e.g., toxin production variability), conduct sensitivity analyses to test hypotheses about experimental conditions (e.g., ion concentrations, pH). Replicate studies with independent cohorts and publish raw data in supplementary materials to enable reanalysis .
- Experimental Reproducibility : Document protocols using platforms like NeXus, which mandates fields for specimen identifiers, experimental roles, and material descriptors. Include ORCIDs and detailed sample histories to enhance traceability .
- Ethical Reporting : Adhere to Beilstein Journal guidelines: avoid redundant data in text/tables, disclose all conflicts of interest, and provide elemental analysis for novel compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
